

2-(2-Chloro-5-fluorophenyl)ethan-1-ol CAS number search

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Compound of Interest

Compound Name:	2-(2-Chloro-5-fluorophenyl)ethan-1-ol
CAS No.:	1505291-35-9
Cat. No.:	B1406173

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Technical Guide: 2-(2-Chloro-5-fluorophenyl)ethan-1-ol

Core Scaffold Analysis & Synthetic Methodology

Compound Identity & Registry Data

This compound acts as a critical "linker" scaffold in drug discovery, particularly for ion channel modulators. Due to its specific substitution pattern, it is often synthesized in situ or sourced as its stable carboxylic acid precursor.

Attribute	Technical Detail
Chemical Name	2-(2-Chloro-5-fluorophenyl)ethan-1-ol
Common Synonyms	2-Chloro-5-fluorophenethyl alcohol; 2-(2-Chloro-5-fluorophenyl)ethanol
Molecular Formula	C ₈ H ₈ ClFO
Molecular Weight	174.60 g/mol
SMILES	<chem>OCCc1cc(F)ccc1Cl</chem>
InChI Key	Predicted:VTCREIYEGAGUDS-UHFFFAOYSA-N
Primary Precursor CAS	177985-33-0 (2-Chloro-5-fluorophenylacetic acid)
Related Derivative CAS	1213201-64-9 ((S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol)

Note on CAS Registry: While the amino-alcohol derivative (CAS 1213201-64-9) is widely indexed, the simple alcohol is frequently categorized under its acid precursor (CAS 177985-33-0) in commercial catalogs. Researchers should search for the acid and perform a standard reduction.

Synthetic Methodology

The most robust route to **2-(2-Chloro-5-fluorophenyl)ethan-1-ol** is the chemoselective reduction of 2-(2-chloro-5-fluorophenyl)acetic acid.

Protocol: Borane-Mediated Reduction

Objective: Reduce the carboxylic acid to the primary alcohol without defluorination or dechlorination of the aromatic ring.

Reagents:

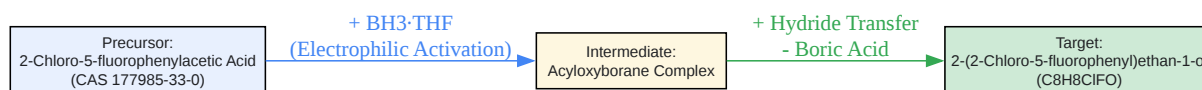
- Substrate: 2-(2-Chloro-5-fluorophenyl)acetic acid (CAS 177985-33-0).
- Reducing Agent: Borane-Tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) or Borane-Dimethyl Sulfide ($\text{BH}_3 \cdot \text{DMS}$).
- Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Workflow:

- Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N_2).
- Dissolution: Dissolve 1.0 eq of the phenylacetic acid in anhydrous THF (0.5 M concentration). Cool to 0°C .
- Addition: Dropwise add 1.2–1.5 eq of $\text{BH}_3 \cdot \text{THF}$ (1.0 M solution) over 30 minutes. Caution: Exothermic H_2 gas evolution.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO_2 ; Hexane:EtOAc 3:1) or LC-MS.
- Quenching: Cool to 0°C . Carefully add Methanol (MeOH) dropwise to destroy excess borane.
- Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, sat. NaHCO_3 , and Brine. Dry over Na_2SO_4 .
- Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reaction Mechanism Diagram

The following diagram illustrates the activation of the carboxyl group by borane, followed by hydride transfer.



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Caption: Chemoselective reduction pathway preserving the halogenated aromatic core.

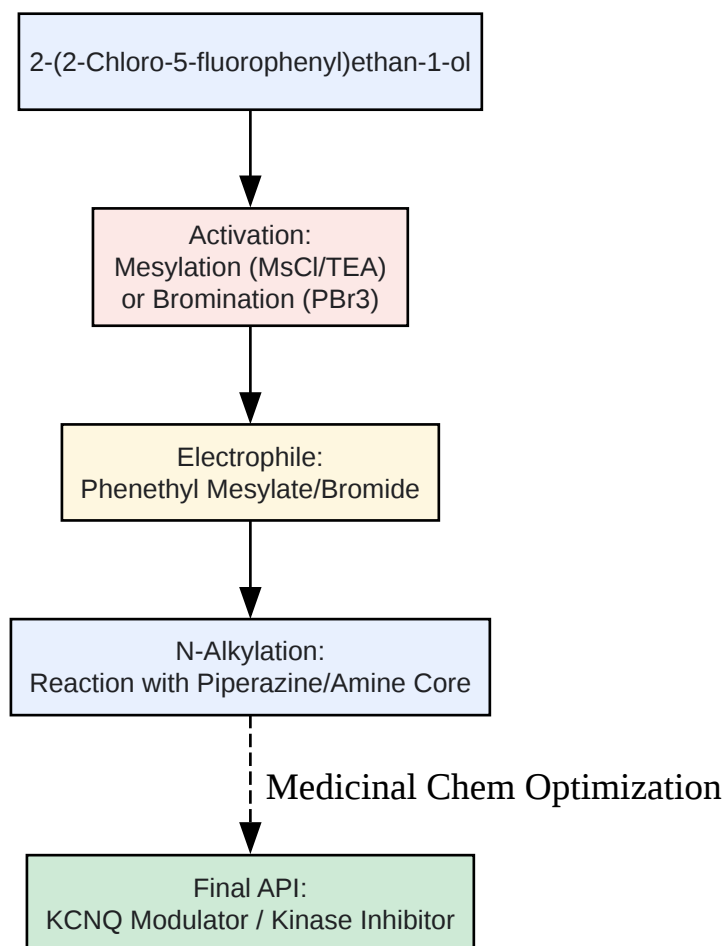
Applications in Drug Development

This scaffold is a high-value intermediate for synthesizing Potassium Channel Modulators (specifically KCNQ/Kv7 channels), which are therapeutic targets for epilepsy and neuropathic pain.

Key Application Areas:

- **Linker Chemistry:** The hydroxyl group is converted to a leaving group (Mesylate/Tosylate) to alkylate secondary amines (e.g., piperazines, pyrrolidines).
- **Fragment-Based Drug Design (FBDD):** The 2-chloro-5-fluoro motif provides specific lipophilic and electronic properties that enhance metabolic stability (blocking para-metabolism) and potency via halogen bonding.
- **KCNQ Modulators:** Patent literature (e.g., CN103694163A) cites the use of 2-chloro-5-fluorophenylacetic acid derivatives in synthesizing retigabine analogs.

Workflow: From Scaffold to API



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Caption: Standard medicinal chemistry workflow converting the alcohol to an active electrophile.

Analytical Characterization & QC

To validate the identity of the synthesized alcohol, researchers should verify the following spectral signatures.

Technique	Expected Signal / Observation
^1H NMR (CDCl_3)	δ 7.0–7.3 ppm: Multi-spin aromatic system (3H, m). δ 3.85 ppm: Triplet (2H, $-\text{CH}_2\text{OH}$). δ 2.95 ppm: Triplet (2H, Ar- CH_2-). δ 1.8 ppm: Broad singlet ($-\text{OH}$, exchangeable).
^{13}C NMR	Distinct signals for C-F coupling (doublets) in the aromatic region (160–110 ppm). Aliphatic carbons at ~62 ppm (C-OH) and ~36 ppm (Ar-C).
LC-MS (ESI)	m/z: Expect $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$. Isotope Pattern: Distinct 3:1 ratio for ^{35}Cl : ^{37}Cl isotopes.
IR Spectroscopy	Broad stretch at 3300–3400 cm^{-1} (O-H stretch).

References

- Sigma-Aldrich. Product Detail: 2-(2-Chloro-5-fluorophenyl)acetic acid (CAS 177985-33-0). [Link](#)
- Google Patents. Patent CN103694163A: Compounds as Potassium Channel Modulators. (Describes the use of the 2-chloro-5-fluorophenylacetic acid scaffold). [Link](#)
- Organic Chemistry Portal. Reduction of Carboxylic Acids with Borane. (Standard Protocol). [1] [Link](#)
- PubChem. Compound Summary: 2-(2-Chloro-5-fluorophenyl)acetic acid. [Link](#)

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Sources

- 1. cacheby.com [cacheby.com]

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